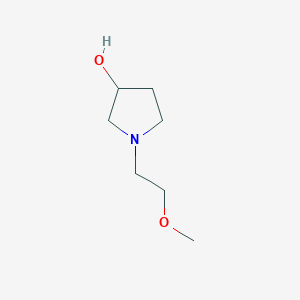
N-Succinimidyl-S-acetylthiohexanoate
Overview
Description
N-Succinimidyl-S-acetylthiohexanoate is a chemical compound widely used in bioconjugation and protein modification. It is known for its ability to introduce sulfhydryl groups into proteins and other amine-containing molecules in a protected form. This compound is particularly valuable in the field of biochemistry and molecular biology for its role in facilitating the formation of stable amide bonds and enabling heterobifunctional crosslinking strategies .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Succinimidyl-S-acetylthiohexanoate is synthesized through a series of chemical reactions involving the esterification of succinic anhydride with N-hydroxysuccinimide (NHS) to form N-succinimidyl succinate. This intermediate is then reacted with S-acetylthiohexanoic acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and purification processes. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is typically produced in powder form and stored under nitrogen to maintain stability .
Chemical Reactions Analysis
Types of Reactions
N-Succinimidyl-S-acetylthiohexanoate primarily undergoes substitution reactions. It reacts with primary amines to form stable amide bonds, releasing NHS as a by-product. The compound can also undergo deprotection reactions to expose the sulfhydryl group, which can then participate in disulfide bond formation .
Common Reagents and Conditions
Primary Amines: Reacts with lysine residues and amino termini of proteins.
Hydroxylamine-HCl: Used for deprotection to generate free sulfhydryl groups
Major Products Formed
Amide Bonds: Formed with primary amines.
Free Sulfhydryl Groups: Generated after deprotection with hydroxylamine
Scientific Research Applications
N-Succinimidyl-S-acetylthiohexanoate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and crosslinking agents.
Biology: Facilitates the modification of proteins and peptides, enabling the study of protein-protein interactions and enzyme mechanisms.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic assays.
Industry: Utilized in the production of biosensors and biofunctional materials
Mechanism of Action
N-Succinimidyl-S-acetylthiohexanoate exerts its effects by reacting with primary amines to form stable amide bonds. The compound contains an NHS ester, which facilitates the formation of these bonds. Upon treatment with hydroxylamine, the acetylthio group is deprotected to expose a free sulfhydryl group. This sulfhydryl group can then participate in further conjugation reactions, such as forming disulfide bonds with other sulfhydryl-containing molecules .
Comparison with Similar Compounds
Similar Compounds
N-Succinimidyl-S-acetylthioacetate: Similar in structure and function, used for introducing sulfhydryl groups into proteins.
Traut’s Reagent: Another reagent for introducing sulfhydryl groups, but with different reaction conditions.
Properties
IUPAC Name |
S-acetyl 2-(2,5-dioxopyrrolidin-1-yl)hexanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-3-4-5-9(12(17)18-8(2)14)13-10(15)6-7-11(13)16/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOBZHVPMJFNAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)SC(=O)C)N1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703884 | |
| Record name | Acetic 2-(2,5-dioxopyrrolidin-1-yl)hexanoic thioanhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874743-76-7 | |
| Record name | Acetic 2-(2,5-dioxopyrrolidin-1-yl)hexanoic thioanhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid](/img/structure/B1395817.png)












![5'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1395837.png)
